An In-depth Technical Guide to the Structure of Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate
An In-depth Technical Guide to the Structure of Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate. It is intended for researchers, scientists, and professionals in drug development who utilize organotrifluoroborate salts in their synthetic endeavors.
Introduction: The Significance of Organotrifluoroborates in Modern Synthesis
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in contemporary organic chemistry, offering significant advantages over their boronic acid counterparts.[1][2][3] Their enhanced stability to air and moisture simplifies handling and storage, making them highly practical for a wide range of applications.[1][2] These compounds are particularly valued as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[2][4] The trifluoroborate moiety, with its tetracoordinate boron center, imparts unique reactivity and stability, allowing for a broad tolerance of functional groups and enabling complex molecular architectures to be constructed with high precision.[5][6] The subject of this guide, potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate, incorporates a versatile pyrazole scaffold, a privileged heterocycle in medicinal chemistry, making its structural elucidation and predictable reactivity of paramount importance for drug discovery programs.[7]
Molecular Structure and Bonding
While a definitive single-crystal X-ray diffraction study for potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is not publicly available, a detailed understanding of its structure can be inferred from extensive spectroscopic data and comparison with related, crystallographically characterized compounds.[8][9][10]
The core of the molecule consists of a pyrazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a trifluoroborate group. The pyrazole ring itself is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. The trifluoroborate group ([BF3]−) is ionically bonded to a potassium cation (K+).
Key structural features include:
-
Tetracoordinate Boron: The boron atom is sp3 hybridized, forming covalent bonds with the C5 of the pyrazole ring and three fluorine atoms. This tetracoordinate nature contributes to the salt's stability compared to the corresponding trigonal boronic acid.[5][6]
-
Ionic Interaction: A significant electrostatic interaction exists between the negatively charged trifluoroborate moiety and the potassium cation. In the solid state, these ions would be arranged in a crystal lattice.
-
Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems.[9]
-
Conformation of the Isopropyl Group: The isopropyl group attached to the N1 position will have rotational freedom, and its preferred conformation in the solid state would be influenced by crystal packing forces to minimize steric hindrance.
A diagrammatic representation of the molecular structure is presented below:
Caption: Molecular structure of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate.
Synthesis and Characterization
The synthesis of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate typically follows a well-established protocol for the preparation of organotrifluoroborates.[11][12] The most common route involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).
Experimental Protocol: Synthesis
A representative synthetic workflow is outlined below:
Caption: General workflow for the synthesis of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate.
Detailed Steps:
-
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is dissolved in a minimal amount of methanol in a round-bottom flask.
-
The solution is cooled in an ice bath to between 0 and 5 °C.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, typically 3-4 equivalents) is added portion-wise to the cooled boronic acid solution.
-
A precipitate usually forms upon addition. The resulting slurry is stirred vigorously for 1-2 hours, allowing the reaction to go to completion.
-
The solid product is collected by vacuum filtration.
-
The filter cake is washed sequentially with cold water and cold acetone to remove unreacted starting materials and inorganic salts.
-
The purified white solid is dried under high vacuum to yield the final product.
The starting boronic acid can be prepared via lithiation of 1-isopropyl-1H-pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis.[13]
Spectroscopic Characterization
The structure of potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is unequivocally confirmed through a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[14][15][16]
NMR Spectroscopy: A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential for full characterization.[6][15] The expected chemical shifts and coupling patterns are summarized in the table below, based on data from similar organotrifluoroborate compounds.[15][16]
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | Pyrazole CH | 6.0 - 7.5 | d | J(H,H) ≈ 2-3 |
| Pyrazole CH | 7.5 - 8.0 | d | J(H,H) ≈ 2-3 | |
| Isopropyl CH | 4.0 - 5.0 | sept | J(H,H) ≈ 7 | |
| Isopropyl CH₃ | 1.2 - 1.6 | d | J(H,H) ≈ 7 | |
| ¹³C | Pyrazole C-BF₃ | 130 - 140 (broad) | ||
| Pyrazole C | 135 - 145 | |||
| Pyrazole C | 100 - 110 | |||
| Isopropyl CH | 45 - 55 | |||
| Isopropyl CH₃ | 20 - 25 | |||
| ¹⁹F | -BF₃ | -130 to -145 | q | J(F,B) ≈ 50-60 |
| ¹¹B | -BF₃ | 1.5 - 3.5 | q | J(B,F) ≈ 50-60 |
-
¹H NMR: The proton spectrum will show distinct signals for the two protons on the pyrazole ring, typically as doublets with a small coupling constant. The isopropyl group will present as a septet for the methine proton and a doublet for the two methyl groups.
-
¹³C NMR: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[16] The other carbon signals for the pyrazole and isopropyl groups will appear in their expected regions.
-
¹⁹F NMR: The fluorine spectrum is particularly informative, showing a quartet centered around -135 ppm due to coupling with the ¹¹B nucleus.[15]
-
¹¹B NMR: The boron spectrum will reciprocally show a quartet in the range of 1.5-3.5 ppm, confirming the B-F coupling.[15]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is used to confirm the elemental composition.[14] The expected observation is the molecular anion [C₆H₁₀BF₃N₂]⁻.
Applications in Drug Development
Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is a valuable building block in drug discovery. The pyrazole motif is present in numerous approved drugs, exhibiting a wide range of biological activities. The trifluoroborate handle allows for the late-stage functionalization of complex molecules via Suzuki-Miyaura cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17] The stability and ease of handling of this reagent make it particularly suitable for use in high-throughput synthesis platforms.[18]
Conclusion
Potassium 1-isopropyl-1H-pyrazole-5-trifluoroborate is a stable, easily handled, and synthetically versatile organoboron reagent. Its structure is well-defined by a combination of spectroscopic techniques, revealing a tetracoordinate boron center integral to its favorable properties. The convergence of a privileged pyrazole core with the robust trifluoroborate functional group makes this compound a powerful tool for the synthesis of novel chemical entities in the pursuit of new therapeutics.
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